molecular formula C18H21BrN8O5 B11667588 4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol

4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol

Cat. No.: B11667588
M. Wt: 509.3 g/mol
InChI Key: AICCUHRSYKXTSJ-RGVLZGJSSA-N
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Description

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with morpholine groups, a hydrazone linkage, and a bromonitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions to introduce the morpholine groups.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.

    Bromonitrophenol Introduction: The final step involves the condensation of the hydrazone intermediate with 4-bromo-6-nitrophenol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

    Condensation: The hydrazone linkage can participate in further condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles like sodium thiolate or primary amines.

    Condensation: Acidic or basic catalysts to facilitate the reaction.

Major Products

    Reduction: 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-AMINO-6-NITROPHENOL.

    Substitution: 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-THIOPHENOL-6-NITROPHENOL.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: Its interactions with enzymes or receptors can be studied to understand its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and nitro group. These interactions may lead to inhibition or activation of biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-CHLORO-6-NITROPHENOL: Similar structure but with a chlorine atom instead of bromine.

    2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-AMINOPHENOL: Similar structure but with an amino group instead of a nitro group.

Properties

Molecular Formula

C18H21BrN8O5

Molecular Weight

509.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-nitrophenol

InChI

InChI=1S/C18H21BrN8O5/c19-13-9-12(15(28)14(10-13)27(29)30)11-20-24-16-21-17(25-1-5-31-6-2-25)23-18(22-16)26-3-7-32-8-4-26/h9-11,28H,1-8H2,(H,21,22,23,24)/b20-11+

InChI Key

AICCUHRSYKXTSJ-RGVLZGJSSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)N4CCOCC4

Origin of Product

United States

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